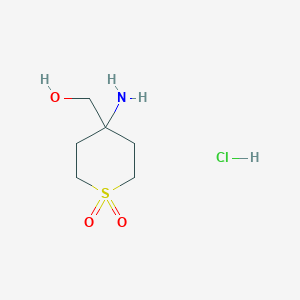![molecular formula C9H4ClFO2S B6309517 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid CAS No. 1935353-98-2](/img/structure/B6309517.png)
7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid is a type of heterocyclic compound . It’s a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C9H4ClFO2S . The molecular weight is 230.64 .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Applications De Recherche Scientifique
7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid has been used in various scientific research applications due to its unique properties. It has been used in the synthesis of several pharmaceuticals, including anti-cancer drugs, and has been used in drug delivery, drug design, materials science, and biochemistry. This compound has also been used in the synthesis of various organic compounds, such as polymers, dyes, and catalysts. Additionally, this compound has been used to study the effects of various environmental conditions on the structure and properties of organic compounds.
Mécanisme D'action
Target of Action
The primary targets of 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid are currently unknown. This compound belongs to the class of benzo[b]thiophene derivatives , which have been reported to possess a wide range of therapeutic properties . .
Mode of Action
As a benzo[b]thiophene derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of the chloro and fluoro substituents may also influence the compound’s interaction with its targets.
Biochemical Pathways
Benzo[b]thiophene derivatives have been reported to exhibit a variety of biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
The compound’s lipophilicity (log po/w) is reported to be 174, suggesting that it may have good membrane permeability . Its water solubility is reported to be moderately soluble, which may affect its bioavailability .
Result of Action
Given the wide range of activities reported for benzo[b]thiophene derivatives , the effects of this compound could potentially be diverse and depend on the specific targets and pathways it affects.
Avantages Et Limitations Des Expériences En Laboratoire
7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid is a versatile compound and has been used in a variety of research applications. It has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. Additionally, this compound can be used to study the effects of various environmental conditions on the structure and properties of organic compounds. However, this compound has some limitations, such as its sensitivity to light and air, and the need for careful control of reaction conditions in order to obtain the desired product.
Orientations Futures
Given the potential applications of 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid in drug delivery and drug design, future research should focus on understanding the biochemical and physiological effects of this compound. Additionally, further research should be conducted to explore the use of this compound in the synthesis of other organic compounds and materials. Finally, research should be conducted to explore the potential applications of this compound in the development of new drugs and materials.
Méthodes De Synthèse
7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid can be synthesized in two main ways: through a two-step synthesis procedure or a three-step synthesis procedure. The two-step method involves the reaction of 2-bromobenzo[b]thiophene-3-carboxylic acid with 7-chloro-6-fluoro-1-iodobenzene in the presence of a base. The three-step method involves the reaction of 7-chloro-6-fluoro-1-iodobenzene with 2-bromobenzo[b]thiophene-3-carboxylic acid, followed by the reaction of the product with an acid. Both methods require careful control of the reaction conditions, such as temperature and pH, in order to ensure the desired product is obtained.
Propriétés
IUPAC Name |
7-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFO2S/c10-7-5(11)2-1-4-3-6(9(12)13)14-8(4)7/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOONGTYQMSXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(S2)C(=O)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Amino[4-chloro-2-(trifluoromethyl)phenyl]acetic acid hydrochloride (H-Phg(2-CF3,4-Cl)-OH)](/img/structure/B6309453.png)


![9-Amino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6309489.png)

![6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309502.png)
![6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309506.png)
![7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309507.png)
![7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309512.png)
![7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309531.png)
![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309539.png)
![7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309543.png)